molecular formula C14H16N2O2 B1300741 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide CAS No. 332375-74-3

2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide

Cat. No. B1300741
CAS RN: 332375-74-3
M. Wt: 244.29 g/mol
InChI Key: HICAXYFRHVGOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide” is a unique chemical compound with the empirical formula C14H16N2O2 and a molecular weight of 244.29 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide” is represented by the SMILES string Cc1ccc (NC (=O)CNCc2ccco2)cc1 . This indicates that the compound contains a furan ring, an amide group, and a tolyl group .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

“2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide” has potential applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. Its structure suggests that it could be useful in the design of novel drugs due to the presence of the furan ring, which is known for its pharmacological properties . The compound could be modified to enhance its interaction with biological targets, potentially leading to the development of new medications.

Biotechnology: Enzyme Inhibition Studies

In biotechnology, this compound could be used in enzyme inhibition studies. The furan moiety might interact with the active sites of certain enzymes, altering their function. This can be particularly useful in understanding disease mechanisms or developing enzyme-based assays for diagnostic purposes .

Industrial Applications: Organic Synthesis Intermediate

Industrially, “2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide” could serve as an intermediate in organic synthesis processes. Its chemical structure allows for various reactions, such as nucleophilic substitution or addition, making it a valuable precursor in the synthesis of complex organic molecules .

Environmental Science: Pollutant Degradation

The compound’s reactivity suggests it could be used in environmental science for pollutant degradation. Research could explore its efficacy in breaking down toxic substances or in the synthesis of environmentally friendly materials .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic and spectroscopic methods. Its unique structure may provide specific interactions with analytes, aiding in their identification and quantification .

Material Science: Polymer Modification

Lastly, in material science, “2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide” could be investigated for its potential in polymer modification. The incorporation of the compound into polymer chains could result in materials with novel properties, such as enhanced thermal stability or electrical conductivity .

Safety And Hazards

Sigma-Aldrich provides “2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide” as part of a collection of unique chemicals and does not collect analytical data for this product . Therefore, users are responsible for confirming the product’s identity and/or purity . All sales are final .

properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICAXYFRHVGOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.